molecular formula C14H21N3 B12978173 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine

2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine

Cat. No.: B12978173
M. Wt: 231.34 g/mol
InChI Key: ZMFHXBDVQYBNGF-UHFFFAOYSA-N
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Description

2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its anti-proliferative properties, making it a candidate for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the suppression of cell proliferation, making it effective as an anti-proliferative agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with nitrogen atoms in their ring structures, such as:

  • 6a,7,8,9,10,12-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepines
  • 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine 2-oxide .

Uniqueness

What sets 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine apart is its specific structural configuration and the presence of the methyl group, which may enhance its biological activity and specificity towards certain molecular targets .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-methyl-6a,7,8,9,10,12-hexahydro-6H-pyrido[2,1-c][1,4]benzodiazepin-5-amine

InChI

InChI=1S/C14H21N3/c1-11-5-6-14-12(8-11)9-16-7-3-2-4-13(16)10-17(14)15/h5-6,8,13H,2-4,7,9-10,15H2,1H3

InChI Key

ZMFHXBDVQYBNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC3CCCCN3C2)N

Origin of Product

United States

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